

Nvs-malt1 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nvs-malt1	
Cat. No.:	B10819840	Get Quote

NVS-MALT1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of **NVS-MALT1** in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is **NVS-MALT1** and what is its mechanism of action?

A1: **NVS-MALT1** is a chemical probe that functions as a potent and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inhibits its activity. This allosteric mechanism contributes to its high selectivity.[1]

Q2: What is the on-target potency of **NVS-MALT1**?

A2: The potency of **NVS-MALT1** has been determined using a human biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The IC50 values are 2.4 nM in a high salt concentration assay and 18 nM in a low salt concentration assay.[1]

Q3: What is known about the off-target effects of NVS-MALT1 in kinase assays?

A3: **NVS-MALT1** has been profiled for off-target activity against a panel of 50 kinases at a concentration of 10 μ M. It was found to have no significant activity against this panel, with the

exception of FMS-like tyrosine kinase 3 (FLT3), which it inhibited with an IC50 of 3.5 μΜ.[1]

Q4: How selective is **NVS-MALT1** beyond kinases?

A4: Due to its allosteric mechanism of action, **NVS-MALT1** exhibits high selectivity. It has shown no cross-reactivity among other proteases. In a broader panel of 110 receptors, ion channels, enzymes, and transporters, it showed no significant activity at 10 μ M, with the only notable exception being a 52% inhibition of the adenosine transporter AdT.[1]

Q5: Is there a negative control compound available for **NVS-MALT1**?

A5: Yes, a structurally similar but inactive control compound, **NVS-MALT1-**C, is available. This control is recommended for use in experiments to differentiate on-target from potential off-target or compound-specific effects.

Data Presentation

On-Target Potency of NVS-MALT1

Assay Type	Target	Potency (IC50)
Human biochemical (TR-FRET) high salt	MALT1	2.4 nM
Human biochemical (TR-FRET) low salt	MALT1	18 nM

Data sourced from the Chemical Probes Portal.[1]

Known Off-Target Kinase Activity of NVS-MALT1

Kinase Panel Size	Compound Concentration	Notable Off-Target Kinase	Potency (IC50)
50 Kinases	10 μΜ	FLT3	3.5 μΜ

NVS-MALT1 was largely inactive against the panel of 50 kinases at 10 μ M. The full list of tested kinases is not publicly available. Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols Protocol: MALT1 TR-FRET Assay for Inhibitor Potency Determination

This protocol is a representative method for determining the IC50 of inhibitors like **NVS-MALT1** against MALT1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

- Recombinant human MALT1 enzyme
- TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
- TR-FRET acceptor (e.g., fluorescently labeled substrate or binding partner)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
- NVS-MALT1 and other test compounds
- 384-well low-volume microplates
- TR-FRET compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of NVS-MALT1 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- Reagent Preparation: Prepare solutions of MALT1 enzyme, donor, and acceptor molecules in assay buffer at their optimal concentrations (determined through initial optimization experiments).
- Assay Reaction:
 - Add 2 μL of the diluted compound to the wells of the 384-well plate.

- Add 4 μL of the MALT1 enzyme solution to each well.
- Incubate for 15-30 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding 4 μL of a mixture of the donor and acceptor reagents.
- Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm for Europium donor and 665 nm for the acceptor).
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the
 ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter
 logistic equation to determine the IC50 value.

Protocol: General Kinase Panel Screening for Off-Target Effects

This protocol outlines a general workflow for screening a compound like **NVS-MALT1** against a panel of kinases to identify potential off-target activities.

Materials:

- A panel of purified, active kinases.
- Specific substrates for each kinase.
- ATP (often at the Km concentration for each kinase).
- Assay buffer appropriate for kinase reactions.
- Detection reagents (e.g., ADP-Glo[™], Z'-LYTE[™], or radiolabeled ATP [y-³²P]).
- NVS-MALT1.
- Multi-well plates.

• Plate reader or scintillation counter corresponding to the detection method.

Procedure:

- Compound Preparation: Prepare NVS-MALT1 at a fixed concentration (e.g., 10 μM) in the appropriate assay buffer.
- Assay Setup: In separate wells for each kinase:
 - Add the specific kinase.
 - Add the corresponding substrate.
 - Add NVS-MALT1.
 - Include positive (no inhibitor) and negative (no kinase) controls.
- Reaction Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.
- Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method.
- Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control. Kinases showing significant inhibition (e.g., >50%) are identified as potential off-targets and can be selected for further dose-response studies to determine their IC50 values.

Troubleshooting Guide

Q: I am observing high variability in my kinase assay results. What are the potential causes?

A: High variability can stem from several factors:

Pipetting Errors: Ensure accurate and consistent pipetting, especially with small volumes.
 Use calibrated pipettes.

- Reagent Instability: Ensure enzymes, ATP, and substrates are properly stored and handled.
 Avoid repeated freeze-thaw cycles.
- Assay Conditions: Inconsistent incubation times or temperature fluctuations can affect reaction rates.
- Plate Effects: "Edge effects" in multi-well plates can cause variability. Consider not using the outer wells or incubating plates in a humidified chamber.
- Compound Precipitation: The test compound may not be fully soluble in the assay buffer.
 Visually inspect for precipitation.

Q: My **NVS-MALT1** inhibitor is not showing the expected potency in my in vitro assay. What could be the reason?

A: Several factors can lead to discrepancies in inhibitor potency:

- Assay Conditions: The IC50 of an inhibitor can be highly dependent on the assay conditions, such as ATP concentration (for ATP-competitive inhibitors, though NVS-MALT1 is allosteric), enzyme concentration, and substrate concentration.
- Reagent Quality: The purity and activity of the recombinant MALT1 enzyme can significantly impact the results.
- Incorrect Protocol: Ensure that the pre-incubation time of the inhibitor with the enzyme is sufficient, especially for allosteric inhibitors that may have slower binding kinetics.
- Compound Degradation: Verify the integrity and concentration of your NVS-MALT1 stock solution.

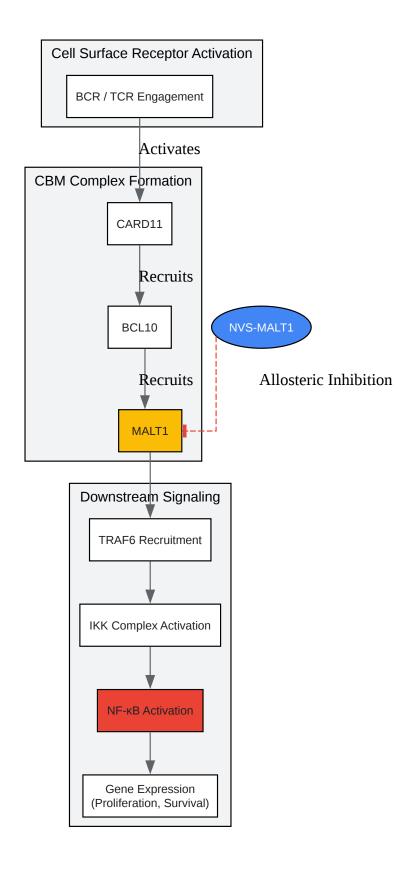
Q: I'm observing an unexpected cellular phenotype that wasn't predicted by the in vitro kinase panel. What could be the cause?

A: This can occur for several reasons:

 Non-Kinase Off-Targets: The phenotype could be caused by NVS-MALT1 interacting with a non-kinase target. For NVS-MALT1, the adenosine transporter AdT has been identified as a

potential off-target.

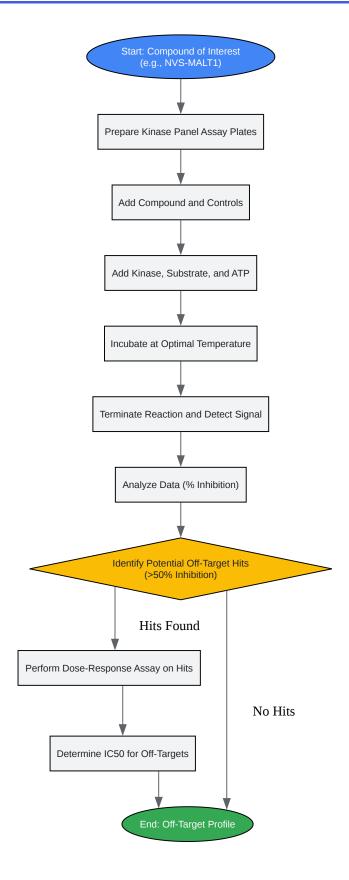
- Metabolism: In a cellular context, the compound could be metabolized into a more active or promiscuous species.
- Pathway Effects: Inhibition of MALT1 can have complex downstream effects on cellular signaling that may not be immediately obvious from a simple in vitro assay.
- Assay-Specific Artifacts: The observed phenotype might be an artifact of the specific cellular assay being used.


Q: How can I confirm that a cellular effect is due to MALT1 inhibition and not an off-target?

A: To validate on-target activity, you can:

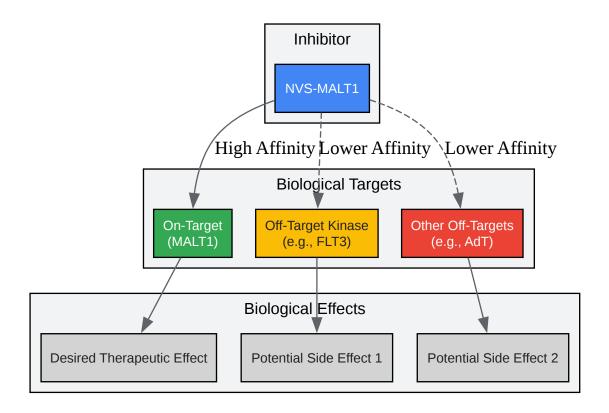
- Use a Negative Control: Compare the effects of NVS-MALT1 with its inactive control compound, NVS-MALT1-C. The inactive control should not produce the same phenotype.
- Rescue Experiments: If possible, overexpress a form of MALT1 that is resistant to NVS-MALT1 to see if the phenotype is reversed.
- Orthogonal Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown MALT1 and see if this phenocopies the effect of NVS-MALT1.
- Monitor Downstream Signaling: Measure the activity of known downstream effectors of MALT1 signaling, such as the cleavage of MALT1 substrates (e.g., RelB, CYLD) or NF-κB activation, to confirm target engagement in your cellular system.

Visualizations



Click to download full resolution via product page

Caption: MALT1 Signaling Pathway and Point of Inhibition by NVS-MALT1.



Click to download full resolution via product page

Caption: Workflow for Off-Target Kinase Panel Screening.

Click to download full resolution via product page

Caption: On-Target vs. Off-Target Effects of a Kinase Inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Probe NVS-MALT1 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Nvs-malt1 off-target effects in kinase assays].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10819840#nvs-malt1-off-target-effects-in-kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com